N-ISO-PROPYL-D7-ACRYLAMIDE is a stable isotope-labeled compound with the molecular formula and a molecular weight of approximately 120.2 g/mol. This compound is a deuterated form of N-isopropylacrylamide, which is widely used in polymer chemistry and biomedical applications due to its unique thermal properties and biocompatibility. The presence of deuterium allows for enhanced tracking in various scientific studies, particularly in biological and chemical research settings, where isotopic labeling can provide insights into reaction mechanisms and molecular interactions.
Reactions typically utilize ammonium persulfate as an initiator for polymerization, tetramethylethylenediamine as a catalyst, and solvents like water, acetone, or phenol. The specific conditions will vary based on the desired reaction pathway and products.
N-ISO-PROPYL-D7-ACRYLAMIDE exhibits significant biological activity primarily due to its ability to form hydrogels that are responsive to temperature changes. These hydrogels can swell or shrink based on environmental conditions, making them valuable for drug delivery systems and tissue engineering applications. The compound's biocompatibility enhances its utility in medical applications, particularly in controlled release formulations where precise timing and dosage are critical .
The synthesis of N-ISO-PROPYL-D7-ACRYLAMIDE can be achieved through several methods:
N-ISO-PROPYL-D7-ACRYLAMIDE has diverse applications across multiple fields:
Interaction studies involving N-ISO-PROPYL-D7-ACRYLAMIDE focus on its behavior in biological systems and its interactions with other molecules. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to analyze how the compound interacts with proteins, nucleic acids, and other biomolecules. The thermoresponsive nature of hydrogels formed from this compound allows researchers to study dynamic interactions under varying conditions .
N-ISO-PROPYL-D7-ACRYLAMIDE shares structural similarities with several other acrylamide compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Isopropylacrylamide | C6H11NO | Non-deuterated version; widely used in hydrogel formation. |
| N,N-Dimethylacrylamide | C5H9NO | Exhibits different solubility properties; less thermoresponsive than N-isopropyl derivatives. |
| N-(Hydroxymethyl)acrylamide | C5H9NO2 | Contains hydroxymethyl group; used for crosslinking in polymer networks. |
| Acrylamide | C3H5NO | Simple structure; used extensively in various polymerization processes but lacks thermal responsiveness. |
N-ISO-PROPYL-D7-ACRYLAMIDE is particularly unique due to its deuterated nature, which enhances its utility in isotopic labeling studies while retaining the beneficial properties of N-isopropylacrylamide, such as biocompatibility and thermoresponsiveness .
N-Isopropyl-d7-acrylamide (C$$6$$H$$4$$D$$7$$NO) is a deuterated derivative of N-isopropylacrylamide (NIPAM), where seven hydrogen atoms in the isopropyl group (–CH(CH$$3$$)$$_2$$) are replaced with deuterium (D). This isotopic substitution preserves the chemical reactivity of the parent compound while altering its physical properties, such as bond dissociation energies and vibrational frequencies. The molecular weight increases from 113.16 g/mol (non-deuterated NIPAM) to approximately 120.2 g/mol due to the added neutron mass.
The structural integrity of the acrylamide backbone (–CH$$_2$$=CH–C(=O)–NH–) remains unchanged, ensuring compatibility with polymerization processes. Deuterium labeling at the isopropyl group enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy, as deuterium nuclei exhibit distinct quadrupolar splitting patterns compared to hydrogen. Additionally, mass spectrometry benefits from the isotopic shift, allowing differentiation between deuterated and non-deuterated polymer chains in mixed systems.
| Property | N-Isopropylacrylamide | N-Isopropyl-d7-Acrylamide |
|---|---|---|
| Molecular Formula | C$$6$$H$${11}$$NO | C$$6$$H$$4$$D$$_7$$NO |
| Molecular Weight (g/mol) | 113.16 | 120.2 |
| Boiling Point (°C) | 221.4 (at 97.2 kPa) | Not reported |
| Key Applications | Thermoresponsive polymers | Isotope tracing, NMR studies |
The synthesis of deuterated acrylamides emerged in the late 20th century alongside advances in polymer chemistry and isotopic labeling techniques. Early work focused on simple deuterated monomers like acrylamide-d3 (C$$3$$H$$2$$D$$_3$$NO), which enabled studies of polymerization kinetics and chain dynamics. The development of N-Isopropyl-d7-acrylamide followed as researchers sought to investigate thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) with enhanced analytical precision.
A pivotal advancement occurred in the 2000s with the commercialization of deuterated monomers, driven by demand from the materials science and pharmaceutical industries. For example, deuterated PNIPAM microgels were synthesized to exploit contrast variation in small-angle neutron scattering (SANS), revealing insights into network structure and phase transitions. The compound’s utility in drug discovery was further highlighted by its role in optimizing pharmacokinetic profiles through deuterium switch strategies.
N-Isopropyl-d7-acrylamide is integral to the synthesis of stimuli-responsive polymers. Its incorporation into PNIPAM-based systems allows precise control over lower critical solution temperature (LCST) behavior, which governs phase transitions in aqueous solutions. Below the LCST (~32°C for non-deuterated PNIPAM), the polymer remains hydrated; above this temperature, it undergoes a coil-to-globule transition, expelling water. Deuteriation alters this transition by modifying hydrophobic interactions, as demonstrated by studies showing a 2–3°C increase in LCST for deuterated PNIPAM microgels.
Applications include:
Deuterium’s impact on polymer properties is exemplified in studies of PNIPAM microgels. When the isopropyl group is deuterated, cross-linking efficiency decreases due to reduced hydrogen atom abstraction during polymerization. Conversely, deuteration at the vinyl position (–CH$$_2$$=CH–) enhances thermal stability without compromising LCST behavior. These findings underscore the compound’s versatility in tailoring material properties for specific applications.
The synthesis of N-isopropyl-D7-acrylamide requires specialized catalytic approaches that accommodate both the deuterium labeling requirements and the specific structural modifications needed for the isopropyl substitution . Advanced catalytic alkylation strategies have been developed to ensure high selectivity and yield in the production of deuterated acrylamide derivatives [18].
Tetra-n-butylammonium chloride serves as a highly effective bifunctional catalyst for the synthesis of deuterated acrylamide monomers through selective alkylation pathways [3]. The catalytic mechanism involves the synergistic interaction between the halide anion and the quaternary ammonium cation, where the alkyl-quaternary ammonium cation moiety interacts with carbonyl groups through non-classical hydrogen bonding [3].
Research demonstrates that tetrabutylammonium chloride-mediated reactions exhibit remarkable selectivity in cleaving specific bonds while preserving deuterium incorporation sites [3]. The phase behavior and catalytic activity of tetrabutylammonium salts are closely related to their ability to form water-in-oil aggregates, which enhance the interfacial reactions necessary for efficient alkylation [23].
Table 1: Tetra-n-butylammonium Chloride Catalysis Parameters
| Parameter | Optimal Value | Temperature (°C) | Conversion Rate (%) | Selectivity (%) |
|---|---|---|---|---|
| Catalyst Loading | 5-10 mol% | 85-120 | 85-95 | 90-98 |
| Reaction Time | 2-6 hours | 95-100 | 90-95 | 92-96 |
| Solvent Ratio | 1:2 organic:aqueous | 80-110 | 80-88 | 88-94 |
The catalytic system demonstrates exceptional tolerance toward deuterated substrates, with the addition of quaternary salts capable of forming microemulsion-like phases significantly enhancing catalytic activity even under biphasic conditions [23].
Sulfuric acid catalysis represents a traditional yet highly effective approach for acrylamide synthesis, requiring careful optimization for deuterated variants [24]. The catalytic hydration process using sulfuric acid involves the conversion of acrylonitrile precursors in the presence of controlled deuterium sources [4].
The optimization of sulfuric acid catalysis focuses on maintaining reaction temperatures between 95-100°C while carefully controlling the concentration of sulfuric acid to prevent premature polymerization [4]. Research indicates that the reaction proceeds through the formation of acrylamide sulfate intermediates, which are subsequently neutralized to yield the final deuterated product [24].
Table 2: Sulfuric Acid Catalysis Optimization Parameters
| Concentration (M) | Temperature (°C) | Reaction Time (min) | Yield (%) | Deuterium Retention (%) |
|---|---|---|---|---|
| 0.5 | 95 | 50 | 78 | 94 |
| 0.7 | 98 | 45 | 85 | 96 |
| 1.0 | 100 | 40 | 92 | 98 |
| 1.2 | 102 | 35 | 88 | 95 |
The catalytic process requires careful control of impurities, particularly iron ions, which serve as polymerization inhibitors and must be removed through specialized purification techniques [24].
The incorporation of deuterium into N-isopropyl acrylamide requires sophisticated synthetic strategies that ensure high isotopic enrichment while maintaining structural integrity [5]. Modern deuterium incorporation techniques focus on selective exchange protocols and solvent-mediated enrichment processes [25].
Selective hydrogen-deuterium exchange represents the most precise method for incorporating deuterium into specific positions of the N-isopropyl acrylamide molecule [29]. The protocol employs palladium-carbon catalysts combined with aluminum powder in deuterium oxide, achieving deuterium enrichment levels exceeding 99% under optimized conditions [29].
The exchange mechanism involves the initial adsorption of the target compound onto the palladium surface through delocalized electrons, followed by selective cleavage of carbon-hydrogen bonds and subsequent deuterium insertion [29]. Research demonstrates that reaction temperatures between 60-120°C provide optimal selectivity for isopropyl group deuteration [29].
Table 3: Hydrogen-Deuterium Exchange Protocol Parameters
| Substrate Loading (mmol) | Catalyst (% Pd/C) | Temperature (°C) | Time (min) | Conversion (%) | Deuterium Enrichment (%) |
|---|---|---|---|---|---|
| 0.3 | 3 | 60 | 60 | 100 | >99 |
| 0.3 | 3 | 80 | 60 | 80 | 80 |
| 0.3 | 3 | 100 | 60 | 100 | >99 |
| 0.3 | 3 | 120 | 30 | 100 | >99 |
The protocol demonstrates exceptional selectivity for aromatic and benzylic positions while maintaining high deuterium incorporation rates across multiple reaction cycles [29].
Solvent selection plays a critical role in determining the efficiency and selectivity of deuterium incorporation into N-isopropyl acrylamide [10]. The solvent isotope effect manifests as significant changes in reaction rates and product distribution when deuterium-enriched solvents are employed [10].
Research indicates that the fractionation factor, defined as the equilibrium constant for hydrogen-deuterium exchange between substrate and solvent, varies significantly with solvent composition [10]. Heavy water and deuterated methanol serve as the primary deuterium sources, with their effectiveness dependent on temperature and reaction conditions [7].
Table 4: Solvent Effects on Deuterium Enrichment
| Solvent System | D₂O Content (%) | Temperature (°C) | Enrichment Rate | Final D Incorporation (%) |
|---|---|---|---|---|
| D₂O | 100 | 25 | 4.2 ± 0.1 | 98.4 |
| D₂O/H₂O | 80 | 25 | 3.1 ± 0.2 | 85.2 |
| CD₃OD | 100 | 35 | 3.8 ± 0.1 | 94.6 |
| Mixed deuterated | 90 | 30 | 4.0 ± 0.1 | 96.1 |
The kinetic isotope effects observed in deuterated solvents provide valuable mechanistic insights, with primary isotope effects ranging from 1.4 to 4.4 depending on the specific hydrogen transfer step involved [7].
The purification of N-isopropyl-D7-acrylamide requires specialized techniques that preserve deuterium labeling while removing synthetic impurities and unreacted starting materials [12]. Advanced crystallization and extraction methodologies have been developed to achieve pharmaceutical-grade purity levels [30].
Aqueous phase extraction serves as the primary purification method for N-isopropyl-D7-acrylamide, utilizing controlled precipitation and selective solubility differences [12]. The optimization process focuses on maintaining deuterium integrity while achieving maximum removal of organic impurities [30].
The extraction protocol employs sequential precipitation steps using inorganic and organic precipitating agents at controlled concentrations [30]. Research demonstrates that optimal purification requires precise control of solution pH, temperature, and precipitant concentration to achieve consistent results [30].
Table 5: Aqueous Phase Extraction Optimization
| Precipitant Type | Concentration (%) | Temperature (°C) | Recovery Yield (%) | Purity Level (%) |
|---|---|---|---|---|
| Inorganic salt | 5-20 | 30-40 | 86-92 | 94-98 |
| Organic solvent | 30-80 | 40-80 | 88-95 | 96-99 |
| Mixed system | 10-60 | 35-70 | 90-96 | 97-99.5 |
The extraction process requires multiple cycling operations to achieve pharmaceutical-grade purity, with each cycle contributing to the progressive removal of specific impurity classes [12].
Vacuum drying represents the final critical step in N-isopropyl-D7-acrylamide purification, requiring careful parameter optimization to prevent thermal degradation while ensuring complete solvent removal [15]. The drying process must balance efficiency with preservation of deuterium labeling and prevention of polymerization [16].
Research indicates that optimal vacuum drying occurs within a specific temperature range of 50-110°C, with lower temperatures requiring extended drying times and higher temperatures risking product decomposition [15]. The sublimation behavior of acrylamide compounds under vacuum conditions follows distinct regimes dependent on temperature and pressure [15].
Table 6: Vacuum Drying Parameter Optimization
| Temperature (°C) | Pressure (Pa) | Drying Time (hours) | Mass Retention (%) | Product Quality |
|---|---|---|---|---|
| 50 | 100-500 | 12-24 | 95-98 | Excellent |
| 80 | 50-200 | 6-12 | 90-95 | Good |
| 110 | 20-100 | 3-6 | 85-92 | Fair |
| 140 | 10-50 | 1-3 | 60-70 | Poor |
Nuclear magnetic resonance spectroscopy represents the most powerful and versatile analytical tool for the comprehensive structural characterization of N-isopropyl-d7-acrylamide. The deuterium substitution pattern in this compound creates unique spectroscopic signatures that provide detailed information about molecular structure, dynamics, and isotopic purity [1] [2].
The isotopic fingerprinting of N-isopropyl-d7-acrylamide using combined ¹H and ²H nuclear magnetic resonance spectroscopy provides unambiguous identification and quantification of deuterium incorporation sites. In ¹H nuclear magnetic resonance spectra, the complete deuteration of the isopropyl group results in the characteristic disappearance of methyl and methine proton signals, which are normally observed at approximately 1.2 and 4.1 parts per million respectively for the non-deuterated analogue [3] [4].
The deuterium nuclear magnetic resonance spectrum of N-isopropyl-d7-acrylamide exhibits characteristic features that distinguish it from other isotopically labeled compounds. The seven deuterium atoms in the isopropyl group generate distinct resonances depending on their chemical environments. The methyl deuterium atoms typically appear as a broad signal around 1.0-1.3 parts per million, while the methine deuterium resonates at approximately 3.8-4.2 parts per million in deuterium nuclear magnetic resonance spectra [5] [6].
The isotopic purity of N-isopropyl-d7-acrylamide can be accurately determined using quantitative ¹H nuclear magnetic resonance spectroscopy by comparing the integration ratios of residual proton signals to internal standards. Studies have demonstrated that commercial samples typically achieve deuteration levels of 95-99%, with the remaining 1-5% representing incomplete isotopic exchange [7]. The precision of this quantitative approach allows for the detection of deuteration levels with uncertainties less than ±2% [8].
Chemical shift differences between protiated and deuterated positions provide valuable structural information. The isotope-induced chemical shift changes, typically ranging from 0.01 to 0.05 parts per million upfield for carbon atoms directly bonded to deuterium, reflect the altered electronic environment resulting from the different vibrational properties of carbon-deuterium bonds compared to carbon-hydrogen bonds [9] [10].
The deuterium nucleus possesses a nuclear spin of 1 and an associated electric quadrupole moment, which interacts with electric field gradients present in the molecular environment. This quadrupole interaction dominates the solid-state deuterium nuclear magnetic resonance spectroscopic behavior of N-isopropyl-d7-acrylamide and provides detailed information about molecular geometry and dynamics [11] [12].
In crystalline N-isopropyl-d7-acrylamide, the deuterium nuclei experience distinct quadrupole coupling constants depending on their local bonding environments. Methyl deuterium atoms typically exhibit quadrupole coupling constants in the range of 160-180 kilohertz, while methine deuterium demonstrates slightly different values of 170-190 kilohertz due to the different hybridization states and bond angles [13] [14].
The quadrupole splitting patterns observed in powder samples of N-isopropyl-d7-acrylamide provide information about molecular motion and orientational order. At room temperature, rapid methyl group rotation averages the quadrupole interaction, resulting in reduced splitting of approximately 40-60 kilohertz. This motional averaging effect can be temperature-dependent, with slower rotation at lower temperatures leading to larger observed splittings approaching the static values [15] [16].
The asymmetry parameter, which describes the deviation from axial symmetry in the electric field gradient tensor, typically ranges from 0.05 to 0.15 for deuterium sites in N-isopropyl-d7-acrylamide. These values reflect the nearly tetrahedral geometry around carbon atoms but show sensitivity to crystal packing effects and intermolecular interactions [17] [18].
Variable-temperature solid-state deuterium nuclear magnetic resonance studies reveal phase transition behavior and molecular dynamics information. The temperature dependence of quadrupole coupling constants and line shapes provides insights into conformational changes, molecular reorientation rates, and potential polymorphic transitions in the crystalline material [19] [20].
Mass spectrometry provides highly sensitive and selective methods for the analysis of N-isopropyl-d7-acrylamide, offering complementary information to nuclear magnetic resonance techniques. The mass difference between protiated and deuterated species enables precise isotopic characterization and quantitative analysis of deuterium incorporation [21] [22].
High-resolution mass spectrometry analysis of N-isopropyl-d7-acrylamide reveals characteristic isotope patterns that reflect the deuterium substitution pattern. The molecular ion of the fully deuterated compound appears at mass-to-charge ratio 120, compared to 113 for the non-deuterated analogue, representing a mass increase of 7 daltons corresponding to the seven deuterium substitutions [23] [24].
Electrospray ionization conditions provide optimal ionization efficiency for N-isopropyl-d7-acrylamide analysis, generating primarily protonated molecular ions with minimal fragmentation. The isotope pattern analysis allows for the determination of deuteration levels by comparing the relative intensities of peaks corresponding to different numbers of deuterium incorporations. Incomplete deuteration results in a complex isotope pattern showing contributions from compounds with varying numbers of deuterium atoms [25] [26].
Tandem mass spectrometry experiments using collision-induced dissociation provide detailed structural information about fragmentation pathways. The deuterated isopropyl group shows characteristic loss patterns, with the loss of deuterated methyl radicals (mass 18) and deuterated isopropyl radicals (mass 46) providing confirmation of the deuterium distribution. These fragmentation studies demonstrate that deuterium incorporation does not significantly alter the fundamental fragmentation mechanisms compared to the protiated analogue [27] [28].
Ion mobility mass spectrometry offers an additional dimension of separation based on collision cross-section differences between isotopologues. Although the structural differences between N-isopropyl-d7-acrylamide and its protiated analogue are minimal, high-resolution ion mobility can detect subtle differences in drift times that reflect the slightly altered geometry and polarizability of the deuterated molecule [29] [30].
Kinetic isotope effects in mass spectrometric fragmentation have been observed for deuterated acrylamide derivatives, with deuterium-containing bonds showing slightly reduced fragmentation rates compared to corresponding carbon-hydrogen bonds. These effects are typically small, with rate constant ratios ranging from 1.02 to 1.06, but can be measured with sufficient precision to provide mechanistic insights into fragmentation processes [31] [32].
X-ray diffraction analysis of crystalline N-isopropyl-d7-acrylamide provides detailed information about molecular packing, intermolecular interactions, and potential polymorphic behavior. While conventional X-ray diffraction cannot directly locate deuterium atoms due to their weak scattering factors, the technique provides valuable information about the overall crystal structure and the effects of deuterium substitution on lattice parameters and molecular geometry [33] [34].
Single crystal X-ray diffraction studies of N-isopropyl-d7-acrylamide reveal systematic changes in unit cell dimensions compared to the protiated analogue. The deuterium substitution typically results in a unit cell volume expansion of 1-3%, reflecting the slightly larger effective radius of deuterium compared to protium. This volume expansion is distributed anisotropically across the crystallographic axes depending on the orientation of deuterated groups relative to the crystal axes [35] [36].
The crystal structure analysis demonstrates that deuteration can influence intermolecular hydrogen bonding patterns. While the primary amide group maintains its capacity for hydrogen bonding through nitrogen-hydrogen and carbon-oxygen interactions, the deuterated isopropyl group shows subtle changes in van der Waals contacts and weak hydrogen bonding interactions. These changes can propagate through the crystal structure, potentially affecting overall packing efficiency and thermal properties [37] [38].
Powder diffraction analysis provides rapid assessment of crystalline phase purity and polymorphic behavior. Comparison of powder patterns between N-isopropyl-d7-acrylamide and its protiated analogue reveals largely isomorphous behavior, with peak positions shifted to slightly lower angles consistent with the unit cell expansion. However, careful analysis of peak intensities may reveal differences in atomic displacement parameters reflecting the altered vibrational properties of deuterated groups [39] [40].
Temperature-dependent X-ray diffraction studies reveal information about thermal expansion behavior and potential phase transitions. The deuterium substitution can influence the thermal expansion coefficients and transition temperatures due to the altered vibrational properties of carbon-deuterium bonds compared to carbon-hydrogen bonds. These effects are typically small but measurable with high-precision diffraction equipment [41] [42].
High-resolution diffraction data collection enables detailed analysis of atomic displacement parameters and molecular geometry. The reduced zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds results in smaller atomic displacement parameters for deuterated positions, reflecting reduced thermal motion. This effect is most pronounced at low temperatures and can provide insights into the vibrational properties of the deuterated molecule [43] [44].
Complementary neutron diffraction studies, while requiring larger crystal samples, provide the ultimate confirmation of deuterium positions and accurate determination of bond lengths involving deuterium. The combination of X-ray and neutron diffraction data allows for precise structure refinement including hydrogen and deuterium positions, providing complete structural characterization of the deuterated compound [45] [46].
The analysis of systematic absences and space group determination can be affected by deuterium substitution in cases where the isotopic substitution breaks or creates symmetry elements. While N-isopropyl-d7-acrylamide typically maintains the same space group as its protiated analogue, careful analysis is required to confirm the crystallographic symmetry and identify any subtle symmetry-breaking effects of deuteration [47] [48].
Crystal morphology and habit studies indicate that deuteration generally has minimal effects on crystal growth patterns and external morphology. However, subtle changes in growth rates along different crystallographic directions can occur due to altered surface energies and nucleation kinetics. These effects are typically observable only in carefully controlled crystallization experiments [49] [50].
[Table displays summarizing key analytical parameters have been compiled from the comprehensive literature review and are presented to support the technical discussion]